molecular formula C22H27N3O3 B2491411 1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877640-14-7

1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2491411
CAS No.: 877640-14-7
M. Wt: 381.476
InChI Key: JOFSMQPVIWCSDX-UHFFFAOYSA-N
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Description

1-Benzyl-1-isopropyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Kinase Inhibition

  • A study focused on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, illustrating the intricate synthetic routes and stereochemistry involved in developing kinase inhibitors (Zecheng Chen et al., 2010).

Enzyme Inhibition and Anticancer Activity

  • Research on unsymmetrical 1,3-disubstituted ureas highlighted their enzyme inhibition capabilities and potential anticancer activities, demonstrating the therapeutic applications of urea derivatives (Sana Mustafa et al., 2014).

Pseudopeptidic Triazines Synthesis

  • The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, was described, contributing to the development of novel pseudopeptidic compounds (M. Sañudo et al., 2006).

ROCK Inhibitors

  • A study on pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) indicated their significant potential in modulating cellular processes related to cancer and other diseases (Roberta Pireddu et al., 2012).

Acetylcholinesterase Inhibitors

  • Research on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors pointed towards their potential in treating neurological disorders like Alzheimer's disease (J. Vidaluc et al., 1995).

Properties

IUPAC Name

1-benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16(2)24(14-17-7-5-4-6-8-17)22(27)23-18-13-21(26)25(15-18)19-9-11-20(28-3)12-10-19/h4-12,16,18H,13-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFSMQPVIWCSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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